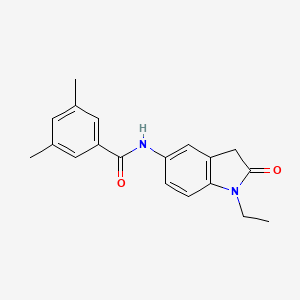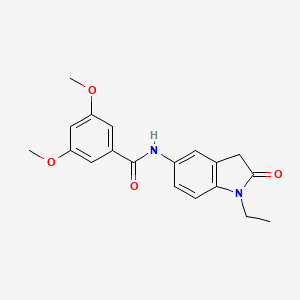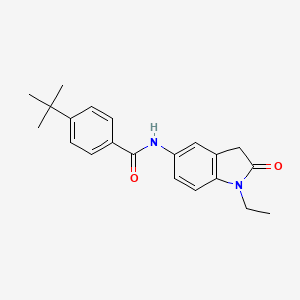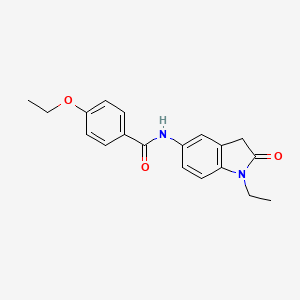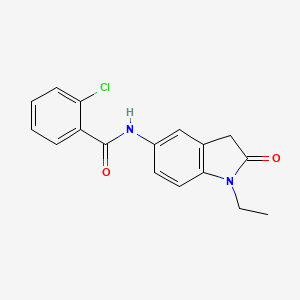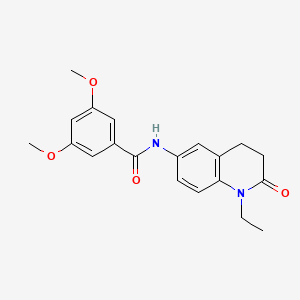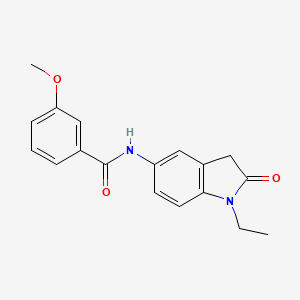
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide (NEMO) is a novel indole-based amide derivative that has recently been developed as a potential therapeutic agent in a variety of disease models. NEMO has been shown to possess a broad range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, NEMO has been found to modulate the activity of several key enzymes involved in signal transduction pathways, such as phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and cyclooxygenase-2 (COX-2).
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been studied in a variety of disease models, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and lung cancer. N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has also been found to possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess neuroprotective properties, as it has been shown to reduce the levels of amyloid-β peptide, a key component in the development of Alzheimer’s disease.
Mecanismo De Acción
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to modulate the activity of several key enzymes involved in signal transduction pathways, such as phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and cyclooxygenase-2 (COX-2). In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the activity of several transcription factors, such as NF-κB, AP-1, and STAT3, which are involved in the regulation of gene expression. Furthermore, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the activity of several proteases, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess a broad range of biochemical and physiological effects. In cancer research, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and lung cancer. In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In neurodegenerative diseases, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to reduce the levels of amyloid-β peptide, a key component in the development of Alzheimer’s disease. Moreover, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess anti-oxidant properties, as it has been shown to scavenge reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has several advantages for lab experiments. First, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide is relatively easy to synthesize in a high yield, making it a cost-effective and efficient compound for research purposes. Second, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess a broad range of biological activities, making it a versatile compound for studying a variety of disease models. However, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide also has several limitations. First, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has not been extensively studied in humans, making it difficult to assess its safety and efficacy in clinical trials. Second, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide is a relatively new compound, and thus its long-term effects are still unknown.
Direcciones Futuras
The potential applications of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide are still being explored. Future research should focus on further elucidating the mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in order to identify its potential therapeutic targets. Additionally, further studies are needed to assess the safety and efficacy of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in clinical trials. Moreover, further research should be conducted to explore the potential synergistic effects of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in combination with other compounds. Finally, future research should focus on developing novel delivery systems for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in order to increase its potency and efficacy.
Métodos De Síntesis
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide can be synthesized through a multi-step reaction involving the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl-3-methoxybenzoyl chloride with N-methylmorpholine. The reaction is catalyzed by a mixture of pyridine and dimethylformamide (DMF) and yields N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in a high yield of over 95%.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20-16-8-7-14(9-13(16)11-17(20)21)19-18(22)12-5-4-6-15(10-12)23-2/h4-10H,3,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXUOQOBDTVOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)
